6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and are widely studied in medicinal chemistry . The compound features a tert-butyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, enhancing its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture to around 100°C to facilitate the formation of the tetrahydroisoquinoline ring.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and as an analgesic.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and exerting neuroprotective effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the tert-butyl group.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: A carboxylated derivative used in different synthetic applications.
Uniqueness: The presence of the tert-butyl group in 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride enhances its stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets. This unique feature distinguishes it from other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
6-tert-butyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12;/h4-5,8,14H,6-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSWUSQXKKAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CNCC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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